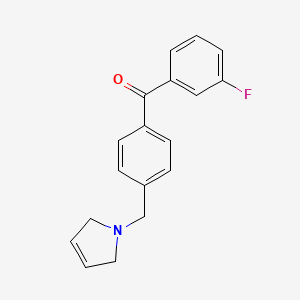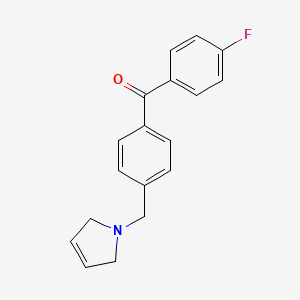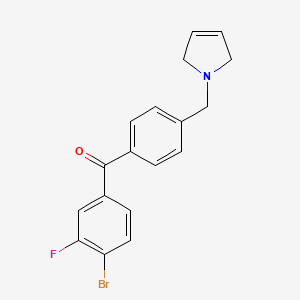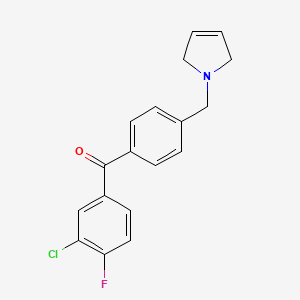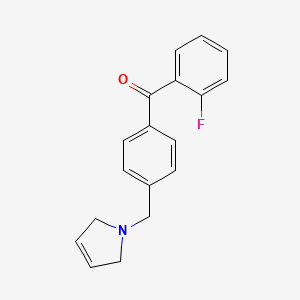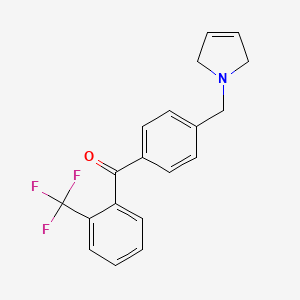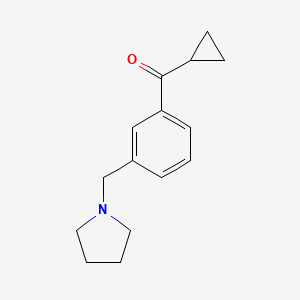
Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone” is a chemical compound with the molecular formula C15H19NO . It is used in various chemical reactions and synthesis processes .
Synthesis Analysis
This compound can be synthesized through various methods. One such method involves the formal cycloaddition of cyclopropyl ketones with hydrazones, which utilizes photoredox catalysis to enable the synthesis of a range of structurally diverse pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone” consists of a cyclopropyl group, a phenyl group, and a pyrrolidinomethyl group . The molecular weight of this compound is 229.32 .Chemical Reactions Analysis
“Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone” can participate in various chemical reactions. For instance, it can be used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide . It can also be used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl 4 -n-Bu 4 NI-induced ring opening reaction .Physical And Chemical Properties Analysis
The predicted boiling point of “Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone” is 353.1±25.0 °C . The predicted density of this compound is 1.152±0.06 g/cm3 . The predicted pKa value of this compound is 9.38±0.20 .Aplicaciones Científicas De Investigación
Formation of Nickeladihydropyran : Cyclopropyl phenyl ketone undergoes oxidative addition to form a nickeladihydropyran, which is a key intermediate for Ni(0)-catalyzed cycloaddition reactions to produce cyclopentane compounds with carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).
Hydrogen Borrowing Catalysis : Cyclopropyl ketones are crucial in iridium-catalyzed hydrogen borrowing processes for the formation of α-branched ketones. These reactions further allow the manipulation of the phenyl products into synthetically useful carboxylic acid derivatives (Frost et al., 2015).
Synthesis of Dihydropyrroles and Pyrroles : Cyclopropyl ketones are used as synthetic precursors in the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, which can be further oxidized to densely functionalized pyrroles (Wurz & Charette, 2005).
Photocatalytic Cycloaddition Reactions : Aryl cyclopropyl ketones are involved in photocatalytic systems for [3+2] reaction with olefins, forming highly substituted cyclopentane ring systems. This process involves the one-electron reduction of the ketone to a radical anion (Lu, Shen, & Yoon, 2011).
Pyrrolidine Synthesis via Photocatalytic Cycloaddition : Cyclopropyl ketones are used in the synthesis of pyrrolidine rings, significant in chemical and biological applications, through a photoredox [3+2] cycloaddition process. This method utilizes a redox auxiliary strategy for the activation of cyclopropyl ketone (Amador, Sherbrook, & Yoon, 2019).
Synthesis of Functionalized Cyclopentanes : Cyclopropyl phenyl ketones are used in [3+2] cycloadditions with silyl enol ethers in the presence of triflic imide, leading to the formation of functionalized cyclopentanes. This catalytic process promotes cycloaddition of substrates incorporating Lewis basic functions (Takasu, Nagao, & Ihara, 2006).
Safety And Hazards
“Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone” is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool .
Direcciones Futuras
Propiedades
IUPAC Name |
cyclopropyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(13-6-7-13)14-5-3-4-12(10-14)11-16-8-1-2-9-16/h3-5,10,13H,1-2,6-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSKIIVSTUOTFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643226 |
Source


|
| Record name | Cyclopropyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone | |
CAS RN |
898770-94-0 |
Source


|
| Record name | Cyclopropyl[3-(1-pyrrolidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

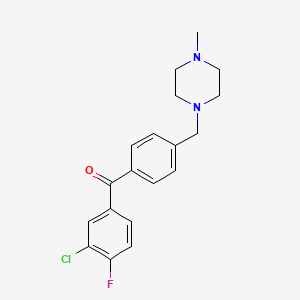
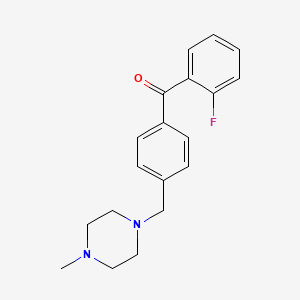
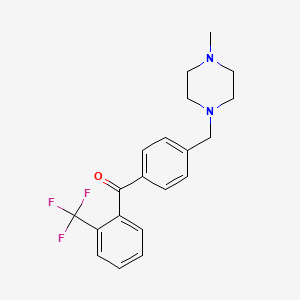
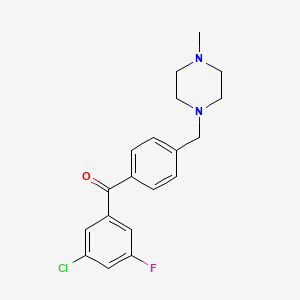
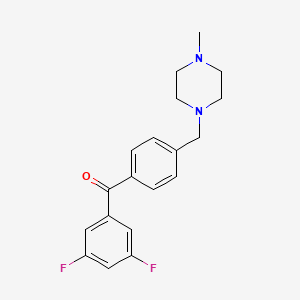
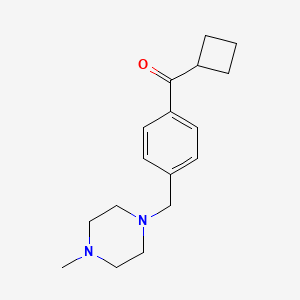
![Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325625.png)
![Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325626.png)
